

# (4,5-Dimethoxypyridin-2-yl)methanol derivatives in medicinal chemistry

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## Compound of Interest

Compound Name: (4,5-Dimethoxypyridin-2-yl)methanol

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An In-depth Technical Guide to **(4,5-Dimethoxypyridin-2-yl)methanol** Derivatives in Medicinal Chemistry

## Foreword: The Enduring Relevance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of the "privileged scaffold" remains a cornerstone of medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutics. The pyridine ring system is a quintessential example of such a scaffold.<sup>[1]</sup> Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding, which can significantly enhance the pharmacokinetic properties of drug candidates.<sup>[1]</sup> This guide focuses on a specific, highly functionalized pyridine derivative, **(4,5-dimethoxypyridin-2-yl)methanol**, and explores the vast chemical and therapeutic landscape of its derivatives. By dissecting its synthesis, biological activities, and structure-activity relationships, we aim to provide a comprehensive resource for researchers and professionals dedicated to the art and science of drug development.

## The (4,5-Dimethoxypyridin-2-yl)methanol Core: A Blueprint for Innovation

The **(4,5-dimethoxypyridin-2-yl)methanol** molecule is a trifecta of chemical functionality. At its heart is the pyridine ring, providing a rigid, aromatic core. The two methoxy groups at the 4 and 5 positions are electron-donating, influencing the reactivity of the ring and providing potential hydrogen bond accepting sites. The hydroxymethyl group at the 2-position is a versatile handle for synthetic modification, allowing for the facile introduction of a wide array of other functional groups and molecular extensions. This inherent structural richness makes it an exceptionally valuable building block in the synthesis of complex molecules with diverse biological activities.

Property	Value
CAS Number	62885-49-8[2]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	169.18 g/mol
Appearance	White to off-white crystalline powder

## Synthetic Pathways and Derivatization Strategies

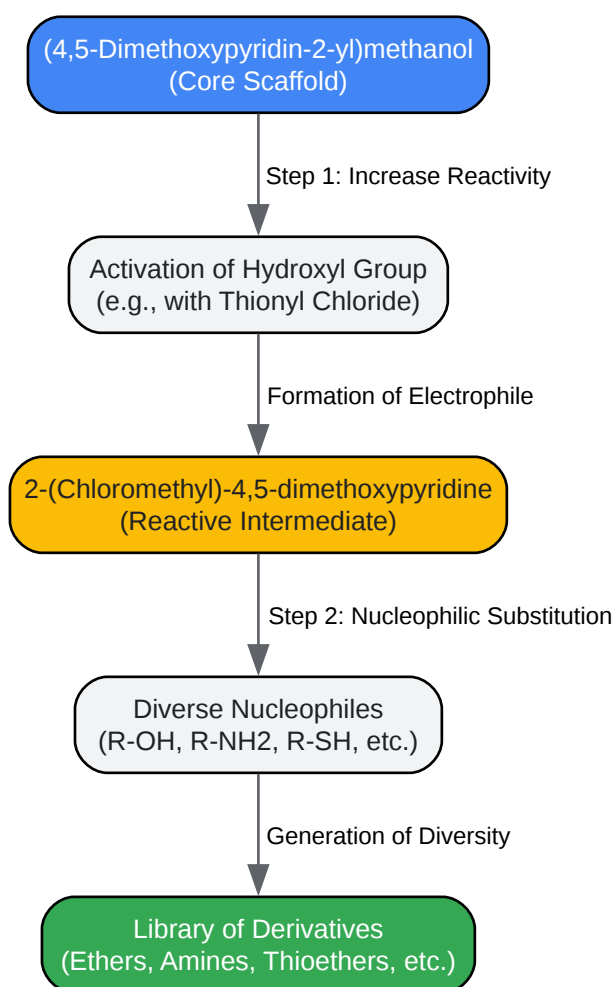
The utility of a scaffold is directly proportional to the ease with which it can be synthesized and modified. The **(4,5-dimethoxypyridin-2-yl)methanol** core is accessible through several synthetic routes, and its primary alcohol functionality is a gateway to a vast chemical space.

### Core Synthesis: A Foundational Protocol

One common route to the core scaffold begins with 4,5-dimethoxy-2-methylpyridine 1-oxide.[3] The N-oxide is activated, often through treatment with an agent like acetic anhydride, which facilitates a rearrangement and subsequent hydrolysis to yield the desired **(4,5-dimethoxypyridin-2-yl)methanol**. The choice of an N-oxide precursor is strategic; it activates the C2-methyl group towards functionalization, a transformation that is otherwise challenging on the electron-rich pyridine ring.

## The Logic of Derivatization: Exploring Chemical Space

The true power of this scaffold lies in the derivatization of the hydroxymethyl group. A common and highly effective strategy is its conversion to a more reactive leaving group, such as a chloride, by treatment with reagents like thionyl chloride.[4][5] This 2-(chloromethyl) derivative becomes a potent electrophile, ready to react with a diverse range of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds. This opens the door to the synthesis of ethers, esters, amines, and a multitude of other derivatives, each with unique physicochemical properties and potential biological targets.



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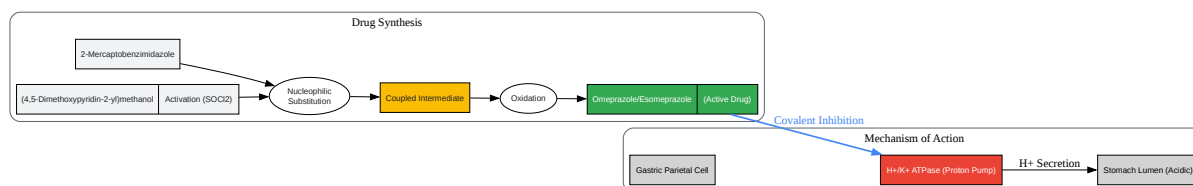
Caption: General workflow for the derivatization of the core scaffold.

## A Spectrum of Biological Activity: Therapeutic Frontiers

Derivatives of **(4,5-dimethoxypyridin-2-yl)methanol** have been implicated in a remarkable range of therapeutic areas, a testament to the versatility of the pyridine scaffold.

## Proton Pump Inhibitors (PPIs): A Landmark Application

Perhaps the most well-established application of this scaffold is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production.[4] In this context, the **(4,5-dimethoxypyridin-2-yl)methanol** derivative is a key intermediate for constructing the sulfinylbenzimidazole moiety of blockbuster drugs like omeprazole and esomeprazole.[4] The activated chloromethyl intermediate is coupled with a benzimidazole derivative, and a subsequent oxidation step forms the final active pharmaceutical ingredient.[4]



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Caption: Synthesis and mechanism of action of PPIs derived from the scaffold.

## Oncology: A Multifaceted Approach to Cancer Therapy

The pyridine nucleus is a common feature in many anticancer agents, and derivatives of this scaffold are no exception.[1][6] Their anticancer potential appears to be multifaceted.

- **Reversal of Multidrug Resistance (MDR):** A significant challenge in chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein

(Pgp).[7] Studies on structurally related (2-piperidinyl)methanol derivatives have shown that they can act as potent Pgp inhibitors, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[7][8][9] This suggests that derivatives of the **(4,5-dimethoxypyridin-2-yl)methanol** core could be developed as chemosensitizing agents.

- **Kinase Inhibition:** Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a key component of numerous FDA-approved kinase inhibitors, such as imatinib.[1] The nitrogen atom of the pyridine ring often acts as a crucial hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] This makes the **(4,5-dimethoxypyridin-2-yl)methanol** scaffold a promising starting point for the design of novel kinase inhibitors targeting enzymes like PIM-1 or receptor tyrosine kinases such as EGFR and VEGFR-2.[10][11]
- **Antiproliferative Activity:** A growing body of literature demonstrates the cytotoxic effects of various substituted pyridine derivatives against a range of cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT116) cancers.[12][13][14] The mechanism often involves the induction of apoptosis and cell cycle arrest.[13]

Derivative Class	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
Pyrazolopyridine	MCF-7	0.91	[14]
4-Aryl-2-methoxypyridine	HCT-116	0.09 - 3.10	
Pyridine-based PIM-1 Inhibitor	MCF-7	0.5	[11]
Thiophenyl-pyridine	HepG-2, MCF-7	Strong Activity	[10]

## Neurodegenerative Disorders: A Quest for Neuroprotection

Neurodegenerative diseases like Alzheimer's represent a significant unmet medical need.[15] The pathology of these diseases is complex, often involving oxidative stress, neuroinflammation, and protein aggregation.[15] Phytochemicals and their synthetic derivatives are being increasingly investigated for their neuroprotective potential.[16]

- **Modulation of Neurotrophic Factors:** Neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) are essential for neuronal survival and regeneration. [16] Depletion of these factors is linked to the progression of neurodegenerative diseases. Certain phytochemicals with structural similarities to the **(4,5-dimethoxypyridin-2-yl)methanol** core have been shown to promote neurotrophic factor signaling, suggesting a potential therapeutic avenue.[16]
- **Inhibition of Amyloid- $\beta$  Aggregation:** The aggregation of the amyloid- $\beta$  (A $\beta$ ) peptide is a central event in the pathogenesis of Alzheimer's disease.[17] A study on a pyridine amine derivative demonstrated its ability to inhibit both self-induced and metal-induced A $\beta$  aggregation, thereby reducing its toxicity in both in vitro and in vivo models.[17] This highlights the potential for this class of compounds to act as disease-modifying agents.
- **Antioxidant and Anti-inflammatory Effects:** Many pyridine derivatives possess antioxidant and anti-inflammatory properties, which are crucial for combating the chronic neuroinflammation and oxidative stress that contribute to neuronal damage in neurodegenerative conditions.[15]

## Other Therapeutic Arenas

The versatility of the pyridinyl methanol moiety extends to other areas as well. For instance, derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. [18] This indicates a potential role for these compounds in the development of novel analgesics. Furthermore, various pyridine derivatives have been reported to exhibit antimicrobial activity against both bacterial and fungal pathogens.[10][19]

## Decoding the Structure-Activity Relationship (SAR)

The systematic modification of a lead compound and the evaluation of the resulting biological activity is the essence of medicinal chemistry. For **(4,5-dimethoxypyridin-2-yl)methanol** derivatives, the SAR can be conceptualized by considering modifications at three key positions.

Caption: Key regions for SAR exploration on the scaffold.

Studies on related pyridine and dimethoxyphenyl derivatives offer valuable insights:

- **Substituents on Aromatic Rings:** In many series of bioactive compounds, the addition of specific groups to aromatic rings dramatically influences potency. For example, in one series of antiproliferative pyridine derivatives, the addition of hydroxyl groups significantly decreased the IC<sub>50</sub> value (increased potency), while the addition of bulky halogen atoms had the opposite effect.[\[14\]](#)
- **The Nature of the R2 Group:** The group derived from the methanol functionality is critical. Its size, polarity, and ability to form hydrogen bonds will dictate how the molecule interacts with its biological target. For example, in the development of TRPV3 antagonists, systematic optimization of this part of the molecule was key to achieving high potency and selectivity. [\[18\]](#)
- **The Role of the Methoxy Groups:** The two methoxy groups are not merely passive substituents. In G9a kinase inhibitors, for instance, the dimethoxy substitution pattern on a related quinoline scaffold was found to be crucial for potent activity, likely by helping to correctly orient the molecule within the enzyme's active site.[\[20\]](#)

## Experimental Protocols: From Bench to Biological Insight

To ensure the practical utility of this guide, we provide standardized protocols for the synthesis and biological evaluation of a representative derivative.

### Protocol: Synthesis of 2-(Azidomethyl)-4,5-dimethoxypyridine

This protocol details the conversion of the hydroxyl group to an azide, a versatile functional group that can be further modified via "click" chemistry or reduction to an amine.

Materials:

- **(4,5-Dimethoxypyridin-2-yl)methanol**
- Thionyl chloride (SOCl<sub>2</sub>)
- Sodium azide (NaN<sub>3</sub>)

- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- Chlorination: Dissolve **(4,5-Dimethoxypyridin-2-yl)methanol** (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
- Add thionyl chloride (1.2 eq) dropwise to the stirred solution. Causality:  $\text{SOCl}_2$  is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Carefully quench the reaction by slowly adding saturated  $\text{NaHCO}_3$  solution until gas evolution ceases.
- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4,5-dimethoxypyridine.
- Azidation: Dissolve the crude chloride intermediate in DMF. Add sodium azide (1.5 eq).
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. Causality:  $\text{NaN}_3$  is an excellent nucleophile for  $\text{S}_\text{N}2$  reactions. DMF is a polar aprotic solvent that

effectively solvates the sodium cation, leaving the azide anion highly reactive.

- After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-(azidomethyl)-4,5-dimethoxypyridine.
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Protocol: In Vitro MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[\[13\]](#)

Materials:

- Human cancer cell line (e.g., MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Synthesized pyridine derivatives dissolved in DMSO (stock solutions)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well microplates
- Multichannel pipette
- Plate reader (570 nm)

Procedure:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37 °C in a 5% CO<sub>2</sub> incubator to allow for cell attachment. **Self-Validation:** A control well with no cells should be included to measure background absorbance.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
- Remove the old medium from the wells and add 100  $\mu$ L of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic drug).
- Incubate the plate for 48-72 hours. **Causality:** This incubation period allows the compounds to exert their effects on cell proliferation and viability.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37 °C. **Causality:** Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Conclusion and Future Horizons

The **(4,5-dimethoxypyridin-2-yl)methanol** scaffold is a compelling example of a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives—spanning from gastric acid suppression to anticancer and neuroprotective effects—underscore its immense value. The journey from this simple building block to a potential clinical candidate is a testament to the power of synthetic chemistry guided by biological insight.

Future research in this area will likely focus on several key aspects: expanding the chemical diversity through novel synthetic methodologies, employing computational tools to rationally design derivatives with improved potency and selectivity, and exploring new therapeutic applications. A critical challenge will be the optimization of ADMET properties to ensure that these potent molecules can become safe and effective drugs. As our understanding of disease biology deepens, scaffolds like **(4,5-dimethoxypyridin-2-yl)methanol** will continue to serve as a launchpad for the discovery of the next generation of medicines.

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